1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Description
This compound belongs to a class of organic molecules that feature a complex structure with potential biological activity. The interest in such molecules lies in their potential for pharmaceutical applications, given their structural complexity and functional group diversity.
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multi-step chemical reactions. Typically, these processes include nitration, chlorination, N-alkylation, reduction, and condensation steps to achieve the desired structure. For example, compounds structurally similar to the one have been synthesized through condensation reactions, showcasing the diversity in synthetic approaches for such complex molecules (Wang et al., 2016).
Scientific Research Applications
PARP Inhibition and Cancer Research
The compound and its derivatives have been a focal point in cancer research due to their inhibition properties against poly(ADP-ribose) polymerase (PARP). These inhibitors are noted for their excellent potency against the PARP-1 enzyme, making them potential candidates in cancer therapy. The compounds exhibit not just high enzyme potency but also display significant efficacy in whole cell assays, hinting at their potential therapeutic applications. One particular compound, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), has demonstrated promising results in vivo, particularly in melanoma and breast cancer models, indicating its potential as a beneficial agent in oncological treatments (Penning et al., 2010).
Antibacterial and Antioxidant Properties
Derivatives of this compound have been synthesized and tested for their antibacterial and antioxidant activities. Certain synthesized benzimidazole derivatives bearing a pyrrolidin-2-one moiety have displayed high antibacterial activity, comparable to commercial agents like oxytetracycline, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, some of these compounds have also shown significant antioxidant activity, expanding their potential utility in therapeutic settings (Tumosienė et al., 2018).
Enzyme Inhibition and Sensor Development
The compound and its analogs have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, exhibiting moderate inhibitory properties. This enzyme inhibition characteristic could have implications in medical applications where modulation of enzyme activity is required (Gul et al., 2016). Moreover, certain benzimidazole derivatives have been utilized as fluorescent sensors, indicating their potential in biochemical sensing and detection applications (Khattar & Mathur, 2013).
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-12-4-6-14-24(22)31-19-20(18-26(31)32)27-29-23-13-5-7-15-25(23)30(27)16-8-9-17-33-21-10-2-1-3-11-21/h1-7,10-15,20H,8-9,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRZVBWITPKRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one |
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